molecular formula C7H15NO4S B1517927 2-Methanesulfonamido-3,3-dimethylbutanoic acid CAS No. 1600940-76-8

2-Methanesulfonamido-3,3-dimethylbutanoic acid

Cat. No.: B1517927
CAS No.: 1600940-76-8
M. Wt: 209.27 g/mol
InChI Key: FDBMNHWDNXNFMF-UHFFFAOYSA-N
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Description

2-Methanesulfonamido-3,3-dimethylbutanoic acid is a high-purity chemical compound supplied for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for the latest studies on this compound's properties, potential mechanisms of action, and applications in various fields such as medicinal chemistry or chemical biology. Always refer to the safety data sheet prior to handling.

Properties

IUPAC Name

2-(methanesulfonamido)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-7(2,3)5(6(9)10)8-13(4,11)12/h5,8H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBMNHWDNXNFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methanesulfonamido-3,3-dimethylbutanoic acid (CAS No. 1600940-76-8) is a compound with notable biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H15N1O4S1
  • Molecular Weight: 195.27 g/mol
  • IUPAC Name: this compound

The compound features a methanesulfonamide group, which is known for its biological significance in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The methanesulfonamide moiety can influence enzyme activity and receptor binding, which are critical for its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess significant activity against various bacterial strains, indicating potential for use as antimicrobial agents.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. Sulfonamide-based drugs are commonly used to treat inflammatory conditions due to their ability to inhibit specific pathways involved in inflammation .

Case Studies and Research Findings

  • Antibacterial Activity:
    • A study demonstrated that sulfonamide derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded, showing promising results for further development in antibiotic therapies.
  • Metabolomic Studies:
    • Research utilizing metabolomic profiling indicated that compounds similar to this compound can modulate metabolic pathways in animal models. This modulation can lead to alterations in disease progression, particularly in models of colon cancer .
  • Pharmacokinetics:
    • Investigations into the pharmacokinetics of sulfonamide compounds suggest that modifications in the chemical structure can significantly affect absorption and bioavailability. Understanding these parameters is crucial for developing effective therapeutic agents.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
Anti-inflammatoryInhibition of inflammatory pathways
PharmacokineticsVariability based on structural modifications

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent (2-position) Molecular Weight CAS Number Key Properties/Applications
2-Methanesulfonamido-3,3-dimethylbutanoic acid Methanesulfonamido (-SO₂NH₂CH₃) ~209.24* Not Provided Enzyme inhibition; bisubstrate mimic
2-Bromo-3,3-dimethylbutanoic acid Bromo (-Br) 195.06 50364-40-4 Synthetic intermediate; halogen reactivity
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid Dichlorobenzenesulfonamido (-SO₂NH₂C₆H₃Cl₂) 366.23† Not Provided Crystallographic stability; antimicrobial potential

*Calculated based on formula C₇H₁₃NO₄S. †Calculated from C₁₁H₁₂Cl₂N₂O₄S.

Key Observations :

  • Electron-Withdrawing Effects : The methanesulfonamido group enhances acidity compared to bromo-substituted analogues, making the carboxylic proton more labile. This property is critical for enzyme active-site interactions .
  • Biological Activity: Sulfonamide derivatives (e.g., dichlorobenzenesulfonamido) exhibit antimicrobial properties due to sulfonamide’s bioisosteric similarity to para-aminobenzoic acid (PABA), disrupting folate synthesis .

Backbone Modifications: 3,3-Dimethyl vs. Other Branched Chains

Variations in the alkyl backbone alter steric bulk and solubility:

Compound Name Backbone Structure Key Features
This compound 3,3-Dimethylbutanoic acid High steric hindrance; limited conformational flexibility
2-Ethyl-3,3-dimethylbutanoic acid 3,3-Dimethylbutanoic acid + 2-ethyl Increased hydrophobicity; industrial applications
4-Iodo-3,3-dimethylbutanoic acid 3,3-Dimethylbutanoic acid + 4-iodo Halogenated backbone; potential radiopharmaceutical use

Key Observations :

  • Halogen vs. Alkyl Substituents : Iodo or bromo substituents introduce polarizable atoms, favoring cross-coupling reactions, whereas alkyl groups (e.g., ethyl) enhance lipid solubility .

Amino Acid Derivatives: Comparison with D-Tert-Leucine Hydrochloride

D-Tert-leucine hydrochloride ((R)-2-amino-3,3-dimethylbutanoic acid hydrochloride) shares the 3,3-dimethylbutanoic acid backbone but replaces the sulfonamido group with an amino group:

Property This compound D-Tert-Leucine Hydrochloride
Functional Group -SO₂NH₂CH₃ -NH₃⁺Cl⁻
Molecular Weight ~209.24 167.63
Acidity (pKa) ~1.5–2.5 (carboxylic acid)‡ ~2.3 (carboxylic acid), 9.5 (amino)
Applications Enzyme inhibition Chiral building block in drug synthesis

‡Estimated based on sulfonamide electron-withdrawing effects.

Key Observations :

  • Acidity: The sulfonamido group increases carboxylic acid acidity compared to the amino group in D-tert-leucine, favoring ionic interactions in aqueous environments.
  • Pharmaceutical Utility: D-Tert-leucine’s amino group facilitates salt formation (e.g., hydrochloride), improving solubility for drug formulations, whereas sulfonamido derivatives target enzyme active sites .

Preparation Methods

Classical Method: Reaction of tert-Butanol or tert-Butyl Chloride with Vinylidene Chloride

  • Process : React tert-butanol or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF3).
  • Challenges : Handling BF3 and the availability of vinylidene chloride (1,1-dichloroethene) are problematic due to toxicity and reactivity concerns.
  • References : This method is the classical approach but is less favored industrially due to these issues.

Improved Method: Wolff-Kishner Reduction of Trimethylpyruvic Acid Hydrazone

  • Step 1: Formation of Hydrazone
    • React trimethylpyruvic acid (TMPA) with hydrazine hydrate (1 to 10 molar equivalents, preferably 1 to 7) in a suitable diluent (e.g., alcohols like butanol, ethers, or sulfoxides).
    • Reaction temperature: 20 °C to 180 °C, typically until hydrazone formation is complete.
    • Optional azeotropic removal of water to drive the reaction.
  • Step 2: Base-Induced Reduction
    • Treat the hydrazone intermediate with a base (potassium hydroxide or sodium hydroxide preferred) at 100 °C to 280 °C (preferably 100 °C to 250 °C).
    • This step induces nitrogen elimination, converting the hydrazone to 3,3-dimethylbutanoic acid.
  • Isolation
    • After reaction completion, acidify the mixture and extract the product using suitable solvents (e.g., toluene, methyl isobutyl ketone).
    • The acid can be isolated by crystallization or distillation.
  • Advantages
    • Avoids hazardous BF3 and vinylidene chloride.
    • Can be performed as a one-pot reaction combining hydrazone formation and reduction.
    • Scalable and industrially feasible.
  • References : Detailed in patents EP0884299A1 and US6686501B2.

Table 1: Key Parameters for 3,3-Dimethylbutanoic Acid Synthesis via Hydrazone Route

Parameter Range / Details Preferred Conditions
Hydrazine hydrate equiv. 1 to 10 mol/mol TMPA 1 to 7 mol/mol TMPA
Hydrazone formation temp. 20 °C to 180 °C 20 °C to 180 °C
Base for reduction KOH, NaOH KOH or NaOH
Reduction temperature 100 °C to 280 °C 100 °C to 250 °C
Reaction pressure Atmospheric Atmospheric
Solvents Alcohols (butanol, pentanol), ethers, sulfoxides Butanol preferred
Isolation methods Acidification, extraction, crystallization, distillation Crystallization or steam distillation

Introduction of the Methanesulfonamido Group

The methanesulfonamido group (-SO2NHCH3) is introduced by sulfonamide formation on the 3,3-dimethylbutanoic acid or its derivatives.

Sulfonamide Formation via Sulfonyl Chloride Intermediate

  • Starting Materials : 3,3-dimethylbutanoic acid or its acid chloride derivative.
  • Method :
    • Convert the acid to its acid chloride using reagents like thionyl chloride (SOCl2).
    • React the acid chloride with methanesulfonamide or methanesulfonyl chloride with an amine base (e.g., triethylamine) in an aprotic solvent such as dichloromethane.
  • Notes :
    • This method ensures high purity and yield of the sulfonamide.
    • The reaction is typically conducted at low temperatures to avoid side reactions.
  • References : Analogous sulfonamide syntheses are described in sulfonamide compound preparations.

Direct Condensation of Amines with Sulfonyl Chlorides

  • Alternative Route :
    • Methanesulfonyl chloride can be directly reacted with the amino group on a 3,3-dimethylbutanoic acid derivative under basic conditions.
    • Triethylamine is commonly used as a base to scavenge HCl.
  • Advantages :
    • Fewer steps compared to acid chloride intermediate method.
    • High yields and straightforward reaction conditions.
  • References : Similar strategies are reported for arylsulfonamide synthesis.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Hydrazone formation Trimethylpyruvic acid + hydrazine hydrate, solvent, heat Hydrazone intermediate
2 Wolff-Kishner reduction Base (KOH/NaOH), heat (100-250 °C) 3,3-Dimethylbutanoic acid
3 Acid chloride formation SOCl2, DCM, low temp Acid chloride of 3,3-dimethylbutanoic acid
4 Sulfonamide formation Methanesulfonamide or methanesulfonyl chloride + base 2-Methanesulfonamido-3,3-dimethylbutanoic acid

Research Findings and Yields

  • The hydrazone reduction method provides a technically feasible and scalable route to 3,3-dimethylbutanoic acid with yields typically above 70-80%.
  • Sulfonamide formation via acid chloride or direct sulfonyl chloride condensation yields the target compound in moderate to high yields (70-90%), depending on reaction conditions and purification.
  • The direct condensation of anilines with sulfonyl chlorides is noted to be superior in terms of fewer steps, cheaper reagents, and higher yields, suggesting similar benefits for methanesulfonamido derivatives.

Q & A

Q. What are the common synthetic routes for 2-Methanesulfonamido-3,3-dimethylbutanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves introducing the methanesulfonamido group to a pre-functionalized 3,3-dimethylbutanoic acid backbone. A nucleophilic substitution reaction is commonly employed, where a halogenated precursor (e.g., 2-bromo-3,3-dimethylbutanoic acid) reacts with methanesulfonamide under polar aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) and catalysts such as triethylamine enhance reaction efficiency . Optimization Strategies :
ParameterOptimization Approach
SolventUse DMF for better solubility of intermediates
Temperature80°C maximizes yield while minimizing side reactions
Protecting GroupsBoc or TBS ethers prevent unwanted carboxylate reactivity
  • Analytical Validation :
    Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (characteristic peaks: δ 1.05 ppm for tert-butyl, δ 3.05 ppm for sulfonamido S–CH3) .

Q. How can researchers confirm the stereochemical configuration of this compound derivatives?

  • Methodological Answer : Chiral resolution is achieved using chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution. Absolute configuration is confirmed via single-crystal X-ray diffraction, which provides unambiguous spatial data for the sulfonamido and dimethyl groups . Case Study :
  • In (S)-configured analogs, X-ray crystallography revealed a planar sulfonamido group with a dihedral angle of 85° between the sulfonyl and carboxylate moieties .
  • Circular Dichroism (CD) spectroscopy can corroborate configurations by comparing Cotton effects with known standards .

Advanced Research Questions

Q. What strategies mitigate carbocation rearrangements during the synthesis of tert-alkyl substituted derivatives of this compound?

  • Methodological Answer : Carbocation rearrangements (e.g., hydride shifts) are common in tert-alkyl systems. Strategies include:
  • Low-Temperature Conditions : Conduct reactions below 0°C to stabilize intermediates .

  • Steric Hindrance : Use bulky leaving groups (e.g., triflate instead of bromide) to slow rearrangement kinetics .

  • Acid Scavengers : Add molecular sieves or proton sponges to neutralize acidic byproducts that catalyze rearrangements .

    • Data Contradiction Analysis :
      Studies on 4-benzoyl-3,3-dimethylbutanoic acid pyrolysis revealed that gem-dimethyl groups retard rearrangements due to steric effects, contradicting typical carbocation stability trends. This highlights the need for context-specific mechanistic models .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group imposes significant steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Electronic effects from the sulfonamido group (-SO2NH2) enhance electrophilicity at the α-carbon, enabling reactions with soft nucleophiles (e.g., azides, thiols) .

  • Case Study :

  • Azide Substitution : (S)-2-azido-3,3-dimethylbutanoic acid synthesis required DMF at 100°C for 24 hours due to steric shielding .
  • Thiocarbohydrazide Reactivity : Steric hindrance reduced reaction rates by 50% compared to unsubstituted analogs, necessitating extended reaction times .

Q. What bioorthogonal applications are enabled by functionalizing this compound with click chemistry handles?

  • Methodological Answer : The sulfonamido group can be modified with azides or alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Applications include:
  • Protein Labeling : Conjugation to GFP via a PEG spacer for cellular imaging .

  • Drug Delivery : Click-based linkage to liposomal carriers enhances tumor-targeting efficiency .

    • Analytical Challenges :
      LC-MS/MS is critical to verify conjugation efficiency and avoid undesired cross-reactivity with endogenous thiols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methanesulfonamido-3,3-dimethylbutanoic acid
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2-Methanesulfonamido-3,3-dimethylbutanoic acid

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